molecular formula C5H8N2O2 B8474526 ethyl (2S)-2-amino-2-cyanoacetate

ethyl (2S)-2-amino-2-cyanoacetate

Cat. No. B8474526
M. Wt: 128.13 g/mol
InChI Key: JYGRVMQGWVVHJE-BYPYZUCNSA-N
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Patent
US05482957

Procedure details

119 g of sodium dithionite are added in portions (15 min) at room temperature to 35 g (0.246 mol) of ethyl 2-cyanoglyoxylate-2-oxime in 350 ml of H2O and 280 ml of saturated sodium hydrogen carbonate solution. The mixture is then warmed at 35° C. for 1 hour; it is then saturated with NaCl and extracted 5 times with dichloromethane. After drying with calcium chloride, the organic phase is concentrated. 11.8 g of the title compound are obtained as an oil.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
0.246 mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:9]([C:11](=[N:17]O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10]>O.C(=O)([O-])O.[Na+]>[NH2:17][CH:11]([C:9]#[N:10])[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0.246 mol
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=NO
Name
Quantity
350 mL
Type
solvent
Smiles
O
Name
Quantity
280 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
saturated with NaCl and extracted 5 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with calcium chloride
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05482957

Procedure details

119 g of sodium dithionite are added in portions (15 min) at room temperature to 35 g (0.246 mol) of ethyl 2-cyanoglyoxylate-2-oxime in 350 ml of H2O and 280 ml of saturated sodium hydrogen carbonate solution. The mixture is then warmed at 35° C. for 1 hour; it is then saturated with NaCl and extracted 5 times with dichloromethane. After drying with calcium chloride, the organic phase is concentrated. 11.8 g of the title compound are obtained as an oil.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
0.246 mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:9]([C:11](=[N:17]O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10]>O.C(=O)([O-])O.[Na+]>[NH2:17][CH:11]([C:9]#[N:10])[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0.246 mol
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=NO
Name
Quantity
350 mL
Type
solvent
Smiles
O
Name
Quantity
280 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
saturated with NaCl and extracted 5 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with calcium chloride
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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